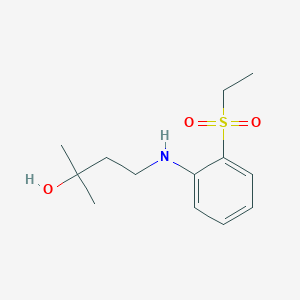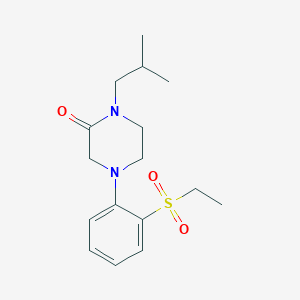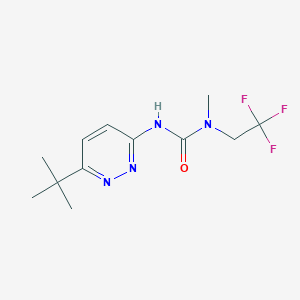![molecular formula C15H16BrN3O B6624313 N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide](/img/structure/B6624313.png)
N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide, commonly known as BRD-7389, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the family of pyridine carboxamides and has been found to exhibit promising pharmacological properties that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of BRD-7389 involves the inhibition of specific enzymes and proteins that play a crucial role in various disease states. For instance, BRD-7389 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development. The inhibition of HDACs by BRD-7389 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
BRD-7389 has been found to exhibit several biochemical and physiological effects that make it a promising candidate for drug development. For instance, it has been found to exhibit anti-inflammatory activity by inhibiting the activity of pro-inflammatory cytokines. It has also been found to exhibit neuroprotective effects by inhibiting the activity of specific enzymes that play a crucial role in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BRD-7389 in lab experiments include its potent inhibitory activity against specific enzymes and proteins, which makes it a promising candidate for drug development. However, the limitations of using BRD-7389 in lab experiments include its challenging synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the study of BRD-7389. One potential direction is the development of new drugs based on the structure of BRD-7389 for the treatment of cancer, inflammation, and neurological disorders. Another potential direction is the optimization of the synthesis process of BRD-7389 to make it more accessible for drug development. Additionally, further studies are needed to elucidate the exact mechanism of action of BRD-7389 and its potential applications in other disease states.
Méthodes De Synthèse
The synthesis of BRD-7389 involves a multi-step process that includes the reaction of 3-bromo-4-(dimethylamino)methylbenzaldehyde with 4-cyanopyridine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product, BRD-7389. The synthesis of this compound is challenging and requires expertise in organic chemistry.
Applications De Recherche Scientifique
BRD-7389 has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against several enzymes and proteins that play a crucial role in various disease states, including cancer, inflammation, and neurological disorders. Several studies have reported the potential of BRD-7389 as a therapeutic agent for the treatment of these diseases.
Propriétés
IUPAC Name |
N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-19(2)10-12-3-4-13(9-14(12)16)18-15(20)11-5-7-17-8-6-11/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWHORUYKAXLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624270.png)
![5-(2-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624277.png)
![1-[(4-fluorophenyl)methyl]-5-methyl-N-[2-(1H-pyrrol-2-yl)ethyl]triazole-4-carboxamide](/img/structure/B6624290.png)
![[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-(6-methylpyridazin-4-yl)methanone](/img/structure/B6624291.png)

![N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6624298.png)
![methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate](/img/structure/B6624304.png)
![(6,8-dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(oxan-4-yl)-1,3-oxazol-4-yl]methanone](/img/structure/B6624310.png)
![N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B6624328.png)
![2-(3,5-diethyl-1,2-oxazol-4-yl)-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]ethanone](/img/structure/B6624330.png)